molecular formula C33H36N4O3 B12509402 Mozenavir (stereochemistry undefined) CAS No. 257295-75-3

Mozenavir (stereochemistry undefined)

Cat. No.: B12509402
CAS No.: 257295-75-3
M. Wt: 536.7 g/mol
InChI Key: KYRSNWPSSXSNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Context of Novel Chemical Entity Investigations

The development of Mozenavir occurred within a broader scientific context focused on combating the global health threat of viral infections, particularly the HIV/AIDS pandemic. nih.gov Traditional drug discovery methods, such as random screening and subsequent chemical optimization, were often resource- and time-intensive. nih.gov The urgency of the HIV crisis spurred the scientific community to explore innovative strategies for creating antiviral agents. wikipedia.org

A key therapeutic target that emerged was the HIV protease, an enzyme essential for cutting long viral protein strands into the functional components needed to assemble mature, infectious virus particles. nih.gov The discovery of this protease as a viable target led to a new class of drugs known as protease inhibitors (PIs). wikipedia.org The first PI, Saquinavir, was approved in 1995, followed shortly by others like Ritonavir (B1064) and Indinavir. wikipedia.org Despite these successes, the rapid mutation rate of HIV led to the emergence of drug-resistant strains, creating a persistent need for new chemical entities with different resistance profiles and improved pharmacological properties. nih.govlongdom.org This environment of urgent medical need and evolving viral resistance set the stage for investigations into novel compounds like Mozenavir.

Strategic Importance of Exploring New Chemical Scaffolds for Research

The exploration of new chemical scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to overcome the limitations of existing therapeutic agents. nih.gov A chemical scaffold is the core structure of a molecule upon which various functional groups are built. Relying on a limited set of known scaffolds can lead to challenges in drug development, including potency plateaus, lack of selectivity, and unfavorable pharmacokinetic properties. nih.gov

Discovering and developing novel scaffolds is strategically important for several reasons:

Overcoming Resistance: Viruses can develop resistance to drugs that share a common scaffold. Introducing new scaffolds can provide alternative mechanisms of action or binding modes that are effective against resistant strains. ncats.io

Improving "Drug-Like" Properties: New molecular frameworks can offer better pharmacokinetic profiles, such as improved oral bioavailability or metabolic stability, which were significant hurdles for early protease inhibitors. ontosight.ainih.gov

Accessing New Biological Targets: The existing pool of chemical scaffolds may not be suitable for interacting with newly identified biological targets, such as those involved in protein-protein interactions. nih.gov

Expanding Chemical Space: Of the vast number of possible chemical ring systems, only a tiny fraction is currently utilized in approved drugs. digitellinc.com Exploring this untapped chemical space can lead to the discovery of molecules with unprecedented biological activities. sciencedaily.com

Mozenavir, with its cyclic urea (B33335) scaffold, represented an effort to move beyond the peptidomimetic structures of early protease inhibitors to create a compound with a distinct chemical architecture. ncats.ioresearchgate.net

Scope and Objectives of Mozenavir Research Initiatives

The primary objective of the Mozenavir research program, led by Dupont Pharma, was to develop a potent and selective inhibitor of the HIV-1 protease for the treatment of HIV infection. ontosight.ai The research was designed to address the shortcomings of earlier protease inhibitors.

The key goals of the Mozenavir initiatives included:

High Potency: To design a molecule that could inhibit the HIV-1 protease enzyme at very low concentrations. Mozenavir demonstrated significant potency, with reported Ki values (an indicator of inhibitory strength) in the nanomolar range. ontosight.aimedchemexpress.com

Activity Against Resistant Strains: A crucial aim was to create an inhibitor that would be effective against HIV strains that had developed resistance to other protease inhibitors. Mozenavir showed activity against viruses with specific mutations like D30N and L90M, which are associated with resistance to other PIs. ncats.io

Improved Pharmacokinetics: Researchers sought to develop a compound with better oral bioavailability and a longer half-life, though this ultimately proved to be a major challenge for Mozenavir. ncats.ioontosight.ai

Novel Scaffold: The development of its unique cyclic urea structure was a central part of the research scope, aiming to create a non-peptidomimetic inhibitor. ncats.io

While development for HIV was halted due to poor pharmacokinetic properties in humans, research on Mozenavir has continued. ontosight.ai It has been utilized as a reference compound for the development of new protease inhibitors and has been investigated in silico for its potential against other viral targets, such as those in SARS-CoV-2. ontosight.ainih.gov

Inhibitory Activity of Mozenavir
ParameterReported ValueTarget
Ki0.14 nMHIV-1 Protease
Ki0.3 nMHIV-1 Protease

Overview of Multidisciplinary Approaches in Mozenavir Discovery Research

The discovery and preclinical development of Mozenavir exemplified a modern, multidisciplinary approach to drug discovery, integrating expertise from various scientific fields. nih.govgoogle.com This collaborative effort is essential for navigating the complex path from a chemical concept to a potential therapeutic agent.

The key disciplines involved in the Mozenavir research program included:

Medicinal and Synthetic Chemistry: Chemists designed and synthesized Mozenavir and its derivatives. The synthesis of its complex cyclic urea scaffold involved multiple steps, including Swern oxidation, pinacol (B44631) dimerization, and cyclization reactions. drugfuture.com Structure-activity relationship (SAR) studies were conducted to optimize the molecule's potency and properties. medchemexpress.com

Computational Chemistry and Molecular Modeling: Structure-based drug design was a powerful tool in the development of HIV protease inhibitors. mdpi.commdpi.com Techniques like X-ray crystallography and molecular docking allowed researchers to visualize how Mozenavir would bind to the active site of the HIV protease, guiding the design of more potent inhibitors. medchemexpress.com

Virology and Molecular Biology: Virologists were essential for evaluating the compound's antiviral activity in cell cultures. nih.gov They tested Mozenavir's ability to inhibit HIV replication and assessed its effectiveness against different viral strains, including those with known resistance mutations. ncats.io

Pharmacology and Pharmacokinetics: This discipline focuses on how a drug affects the body and how the body processes the drug. Preclinical pharmacokinetic studies in animal models were conducted to assess properties like oral bioavailability and half-life. nih.gov Ultimately, it was the poor pharmacokinetic profile observed in these studies that led to the discontinuation of Mozenavir's clinical development for HIV. ncats.ioontosight.ai

This integrated approach, combining computational prediction, chemical synthesis, and biological testing, is a hallmark of contemporary drug discovery and was central to the investigation of Mozenavir. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

257295-75-3

Molecular Formula

C33H36N4O3

Molecular Weight

536.7 g/mol

IUPAC Name

1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2

InChI Key

KYRSNWPSSXSNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control for Mozenavir

Retrosynthetic Strategies for Mozenavir Construction

A retrosynthetic analysis of Mozenavir (DMP-450) allows for the logical deconstruction of this complex molecule into simpler, more readily available precursors. nih.govyoutube.com Given its structure as a C2-symmetric cyclic urea-based protease inhibitor, the primary disconnection points are the amide bonds of the cyclic urea (B33335) and the carbon-carbon bonds that form the chiral backbone. wikipedia.org

A plausible retrosynthetic strategy would begin by disconnecting the seven-membered diazepanone ring at the two urea C-N bonds. This reveals a key precursor: a diamine containing the core stereogenic centers. This diamine itself can be further simplified. A key bond disconnection would be between the two stereogenic carbons bearing the hydroxyl groups, leading back to two identical chiral amino alcohol fragments.

Alternatively, a convergent approach could be envisioned where the core diamino diol is synthesized first, followed by the introduction of the 3-aminobenzyl groups. The central C-C bond of the diol could be formed via a coupling reaction, or the entire diamino diol unit could be constructed sequentially. The synthesis of similar HIV protease inhibitors often involves the strategic disconnection to key chiral intermediates like amino epoxides or amino alcohols, which are then elaborated. nih.govresearchgate.net For Mozenavir, this suggests that a primary retrosynthetic target would be a protected form of (2R,3S)-1-amino-3-benzyl-2,3-dihydroxy-4-phenylbutane or a similar chiral building block.

Development of Stereoselective Synthetic Routes for Mozenavir (Addressing undefined stereochemistry)

The control of stereochemistry is paramount in the synthesis of complex molecules like Mozenavir, which has multiple stereocenters. The "undefined" nature of its stereochemistry in some contexts necessitates a discussion of versatile methods capable of generating specific stereoisomers for biological evaluation.

Asymmetric Catalysis in Mozenavir Synthesis

Asymmetric catalysis offers a powerful tool for establishing the absolute stereochemistry of key intermediates in the synthesis of Mozenavir. nih.gov For the construction of the vicinal diol and amino alcohol moieties, several catalytic asymmetric reactions are highly relevant.

One such method is the Sharpless asymmetric dihydroxylation, which could be used to introduce the two hydroxyl groups onto a suitable olefin precursor with high enantioselectivity. purdue.edu Another powerful strategy would be the use of asymmetric hydrogenation to set the stereocenters of a chiral amine or alcohol precursor.

Furthermore, the synthesis of other HIV protease inhibitors has successfully employed chiral catalysts to control the outcome of key bond-forming reactions. nih.govmdpi.com For instance, a chiral quaternary ammonium (B1175870) salt has been used to promote a highly diastereoselective nitroaldol reaction, a transformation that could be adapted to form the carbon backbone of a Mozenavir precursor. nih.gov

Chiral Auxiliary Approaches for Mozenavir Precursors

Chiral auxiliaries provide a reliable method for directing the stereochemical course of a reaction. nih.govnih.gov In the context of Mozenavir synthesis, a chiral auxiliary could be temporarily attached to a precursor molecule to guide the diastereoselective formation of new stereocenters.

A well-established method is the Evans asymmetric aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective carbon-carbon bond formation. This could be employed to construct the core carbon skeleton of Mozenavir with excellent stereocontrol.

Another relevant approach is the Crimmins modification of the asymmetric aldol reaction, which uses a titanium tetrachloride-mediated process with an oxazolidine-2-thione auxiliary. nih.govnih.govresearchgate.net This method has been successfully applied to the synthesis of the HIV protease inhibitor Darunavir and could be adapted for Mozenavir. nih.govnih.govresearchgate.net The auxiliary would be attached to a glycine-derived unit, which would then react with a suitable aldehyde to form a chiral amino alcohol precursor after cleavage of the auxiliary.

Reaction TypeChiral ControllerKey TransformationPotential Application in Mozenavir Synthesis
Asymmetric Aldol ReactionEvans OxazolidinoneDiastereoselective C-C bond formationConstruction of the chiral carbon backbone
Asymmetric Aldol ReactionCrimmins OxazolidinethioneDiastereoselective C-C bond formationSynthesis of chiral amino alcohol precursors
Asymmetric AlkylationSchöllkopf Bis-Lactim EtherEnantioselective synthesis of α-amino acidsPreparation of chiral amino acid derivatives as precursors

Diastereoselective Transformations in Mozenavir Total Synthesis

Once an initial stereocenter is established, subsequent stereocenters can be introduced through diastereoselective reactions. In the synthesis of HIV protease inhibitors, diastereoselective reductions of ketones to alcohols are a common strategy. nih.gov

For Mozenavir, a precursor containing a chiral amine and a ketone could be reduced using a variety of reagents to yield the desired diastereomer of the amino alcohol. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this transformation.

Another powerful diastereoselective reaction is the nitroaldol (Henry) reaction. As mentioned, a diastereoselective nitroaldol reaction has been used in the synthesis of the isostere of Amprenavir, affording a 17:1 ratio of diastereomers. nih.gov A similar strategy could be employed for Mozenavir, where the reaction between a chiral amino aldehyde and nitromethane (B149229) could establish the stereochemistry of a new hydroxyl and amino group simultaneously.

ReactionReagent/ConditionsDiastereomeric Ratio (d.r.)YieldReference
Nitroaldol ReactionChiral Ammonium Salt, KF, THF, -10 °C17:186% nih.gov
Reduction of Chloromethyl KetoneNaBH₄3:1- nih.gov
Addition of Amino CarbanionLDA, N-methyl-N-nitrosoisobutylamine4:183% nih.gov

Protecting Group Chemistry in Mozenavir Synthesis Design

The synthesis of a complex molecule like Mozenavir, which contains multiple reactive functional groups, necessitates a carefully planned protecting group strategy. organic-chemistry.orgyoutube.com The primary functional groups in Mozenavir that would require protection during a synthetic sequence are the amino and hydroxyl groups. wikipedia.orgorganic-chemistry.orgyoutube.com

The two primary amino groups on the benzyl (B1604629) rings are nucleophilic and would need to be protected to prevent unwanted side reactions during amide bond formation or other electrophilic additions. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines, as it is stable to a wide range of reaction conditions and can be readily removed with acid. youtube.comnih.gov The benzyloxycarbonyl (Cbz) group is another viable option, typically removed by hydrogenolysis.

The two secondary hydroxyl groups in the core of the molecule are also reactive and would likely require protection, especially if the synthesis involves basic or organometallic reagents. youtube.com Silyl ethers, such as the tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups, are excellent choices for protecting alcohols due to their ease of installation and selective removal under specific conditions (e.g., with fluoride (B91410) ions). synarchive.com Acetal protecting groups, such as the acetonide, could be used for the protection of the vicinal diol. synarchive.com

Functional GroupProtecting GroupAbbreviationTypical Deprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl)
AmineBenzyloxycarbonylCbzHydrogenolysis (H₂, Pd/C)
Hydroxyltert-Butyldimethylsilyl etherTBDMS or TBSFluoride ion (e.g., TBAF)
HydroxylTriisopropylsilyl etherTIPSFluoride ion (e.g., TBAF)
1,2-DiolIsopropylidene acetalAcetonideAcidic hydrolysis

Process Chemistry Considerations for Mozenavir Scale-Up

The transition from a laboratory-scale synthesis to a large-scale industrial process for a drug candidate like Mozenavir introduces a new set of challenges and considerations. nih.govchemrxiv.org The primary goals of process chemistry are to develop a synthetic route that is safe, cost-effective, robust, and environmentally sustainable. nih.govresearchgate.net

The choice of reagents and solvents is also critical. Toxic or hazardous reagents should be avoided or replaced with safer alternatives. The use of chromatography for purification is often not feasible on a large scale, so the synthesis should be designed to produce crystalline intermediates that can be purified by recrystallization. researchgate.net

Furthermore, the reaction conditions must be carefully optimized to ensure reproducibility and high yield on a large scale. researchgate.net This includes controlling reaction temperatures, addition rates, and mixing. The development of a scalable synthesis for Mozenavir would require extensive process research and development to address these and other challenges. nih.govchemrxiv.orgchemrxiv.org

The synthesis of Mozenavir, a complex molecule with multiple stereocenters, requires precise control to obtain the desired biologically active isomer. The synthetic strategies for Mozenavir and other cyclic urea HIV protease inhibitors often start from readily available chiral precursors, such as amino acids, to establish the correct stereochemistry early in the synthetic sequence. nih.govcore.ac.uk

A reported synthesis of Mozenavir (DMP-450) highlights a multi-step process that addresses the challenges of constructing the seven-membered ring and controlling the stereochemistry of the substituents. The key steps in this synthesis are outlined below:

StepReactionReagents and ConditionsPurpose
1Swern OxidationN-(benzyloxycarbonyl)-(R)-phenylalaninol, DMSO, oxalyl chlorideOxidation of the primary alcohol to an aldehyde.
2Pinacol (B44631) CouplingVanadium(III) chloride, ZincDimerization of the aldehyde to form a diol with high diastereomeric purity.
3Protection of Diol[2-(trimethylsilyl)ethoxy]methyl chloride (SEMCl), diisopropylethylamineProtection of the hydroxyl groups to prevent unwanted side reactions in subsequent steps.
4Deprotection of AminesHydrogenolysis (H2, Pd/C)Removal of the N-benzyloxycarbonyl protecting groups to yield the free diamine.
5CyclizationCarbonyl diimidazole, pyridineFormation of the seven-membered cyclic urea ring.
6AlkylationBenzyl bromide, Sodium hydrideIntroduction of the benzyl groups at the nitrogen atoms of the urea.
7Deprotection of DiolHydrochloric acid in Methanol-dioxaneRemoval of the SEM protecting groups to yield the final diol.
8Stereoselective Inversion (optional)Swern oxidation followed by reduction with Sodium borohydrideInversion of one of the hydroxyl groups to obtain the desired stereoisomer.

Table 1: Key Steps in the Synthesis of Mozenavir

The stereochemistry of the final compound is largely determined by the choice of the starting material, in this case, (R)-phenylalaninol. The pinacol coupling reaction is a critical step that establishes the C2-symmetry of the molecule. Further stereochemical control can be achieved through a stereoselective inversion of one of the hydroxyl groups, if necessary, via an oxidation-reduction sequence. core.ac.uk This allows for the synthesis of different stereoisomers to study their structure-activity relationships. nih.gov The preferred stereochemistry for this class of inhibitors is often the RSSR configuration. nih.gov

Sustainable Synthesis and Green Chemistry Metrics for Mozenavir Production

Atom Economy and Process Mass Intensity (PMI):

Areas for Potential Green Chemistry Improvements:

Catalytic Reactions: The reported synthesis relies heavily on stoichiometric reagents. Replacing these with catalytic alternatives, where a small amount of a catalyst can facilitate the reaction multiple times, would significantly improve atom economy and reduce waste. For example, exploring catalytic methods for the oxidation and coupling steps could be beneficial.

Solvent Selection: The synthesis likely utilizes various organic solvents, some of which may be hazardous. A key aspect of green chemistry is the use of safer, more environmentally benign solvents. acs.org Research into replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids could reduce the environmental impact of the synthesis. acs.org

Reduction of Protecting Group Use: The use of protecting groups is a common strategy in complex organic synthesis, but it adds steps and generates waste. Developing synthetic routes that minimize or eliminate the need for protecting groups is a major goal of green chemistry.

Continuous Flow Chemistry: Traditional batch manufacturing can be inefficient. Continuous flow chemistry, where reactants are continuously fed into a reactor and the product is continuously removed, can offer better control over reaction conditions, improved safety, and reduced waste generation. nih.gov The application of flow chemistry to the synthesis of Mozenavir could lead to a more sustainable manufacturing process.

While Mozenavir did not reach the market, the analysis of its synthesis provides valuable insights for the development of future antiviral drugs. By incorporating green chemistry principles from the outset of drug discovery and process development, it is possible to create more sustainable and environmentally friendly pharmaceuticals.

Advanced Analytical Characterization Techniques for Mozenavir

Spectroscopic Methods for Structural Elucidation of Mozenavir

Spectroscopic techniques are indispensable for confirming the molecular structure of Mozenavir and its isomers. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed information about the connectivity and three-dimensional arrangement of atoms, while chiroptical methods like vibrational circular dichroism (VCD) and Raman optical activity (ROA) are crucial for determining the absolute configuration of its enantiomers.

High-Resolution NMR Spectroscopic Applications for Mozenavir Isomers

High-resolution NMR spectroscopy is a powerful tool for the structural analysis of complex organic molecules like Mozenavir in solution. For cyclic urea-based HIV protease inhibitors, multidimensional heteronuclear NMR experiments are employed to determine the three-dimensional structure. A similar cyclic urea (B33335) inhibitor, DMP323, was extensively studied using such techniques, providing a framework for the analysis of Mozenavir. nih.gov

Key NMR experiments for the structural elucidation of Mozenavir isomers would include:

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and integration, which helps in identifying the different functional groups and their relative positions.

¹³C NMR: Determines the chemical environment of each carbon atom in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

The analysis of a family of NMR structures, calculated using distance geometry and simulated annealing protocols based on thousands of distance and angle constraints from these experiments, can reveal the detailed three-dimensional arrangement of the Mozenavir molecule. nih.gov This includes the conformation of the seven-membered diazepane ring and the orientation of the benzyl (B1604629) and aminophenylmethyl substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of a Cyclic Urea HIV Protease Inhibitor Analogous to Mozenavir

Structural MoietyRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 7.5115 - 140
Benzyl CH₂2.8 - 3.535 - 45
Diazepane Ring CH3.5 - 4.550 - 65
Hydroxyl OH4.0 - 5.5-
Urea Carbonyl-160 - 170

Note: The chemical shifts are indicative and can vary based on the specific isomer and solvent used.

Mass Spectrometry Techniques (HRMS, MS/MS) for Mozenavir Structure Confirmation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for confirming the molecular weight and elemental composition of Mozenavir, as well as for obtaining structural information through fragmentation analysis. nih.gov

HRMS: Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion, which for Mozenavir (C₃₃H₃₆N₄O₃) is 536.2787 g/mol . This is a critical step in confirming the identity of the compound.

MS/MS: Involves the isolation and fragmentation of the protonated molecule ([M+H]⁺). The resulting fragmentation pattern is characteristic of the molecule's structure. For HIV protease inhibitors, common fragmentation pathways include cleavage of amide bonds and losses of substituents. nih.gov For Mozenavir, key fragment ions would be expected from the cleavage of the bonds connecting the benzyl and aminophenylmethyl groups to the diazepane ring. The analysis of these fragment ions helps to piece together the different components of the molecule, confirming the presence of the cyclic urea core and the specific side chains.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Mozenavir

m/z of Fragment IonProposed Structure of Fragment
[M+H - C₇H₇]⁺Loss of a benzyl group
[M+H - C₇H₉N]⁺Loss of an aminophenylmethyl group
[Cyclic Urea Core + H]⁺Ion corresponding to the core diazepanone structure

Note: These are predicted fragmentation patterns based on the known structure of Mozenavir and general fragmentation of similar compounds.

Chiral Recognition by Vibrational Spectroscopy (VCD, ROA) for Mozenavir Enantiomers

Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.govrsc.org Unlike conventional vibrational spectroscopy (infrared and Raman), which provides information about the molecular structure, VCD and ROA are sensitive to chirality. nih.gov

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. gaussian.com The resulting VCD spectrum shows both positive and negative bands, which are characteristic of the molecule's absolute configuration. By comparing the experimental VCD spectrum of a Mozenavir enantiomer with the spectrum predicted by quantum chemical calculations (e.g., using density functional theory), the absolute configuration (R or S) of each stereocenter can be unambiguously assigned. americanlaboratory.com

Raman Optical Activity (ROA): Measures the small difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. ROA provides complementary information to VCD and can be particularly useful for molecules in aqueous solution.

These techniques are crucial for ensuring the stereochemical purity of Mozenavir, as different enantiomers can have significantly different pharmacological activities and side-effect profiles. americanlaboratory.com

Chromatographic Separation and Purity Profiling of Mozenavir

Chromatographic techniques are central to the analysis of Mozenavir, enabling the separation of its stereoisomers and the detection and quantification of any impurities. Enantioselective chromatography is essential for resolving the different stereoisomers, while advanced high-performance liquid chromatography techniques are used for purity assessment.

Enantioselective Chromatography (HPLC, SFC) for Mozenavir Stereoisomers

The separation of the stereoisomers of Mozenavir is a critical analytical task. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the methods of choice for this purpose. shimadzu.comnih.gov

Enantioselective HPLC: Chiral HPLC methods typically employ CSPs based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), which can effectively differentiate between enantiomers. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is optimized to achieve the best separation. For HIV protease inhibitors, reversed-phase or ion-pair chromatography has also been utilized. nih.gov

Enantioselective SFC: SFC is an attractive alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. researchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, with a small amount of an organic modifier. The high efficiency of modern SFC systems makes them well-suited for the challenging separation of multiple stereoisomers. shimadzu.com

The development of a robust enantioselective chromatographic method is essential for monitoring the stereochemical purity of Mozenavir during its synthesis and formulation.

Table 3: Comparison of Typical Conditions for Enantioselective HPLC and SFC of Chiral Pharmaceuticals

ParameterEnantioselective HPLCEnantioselective SFC
Stationary Phase Polysaccharide-based (e.g., Chiralpak)Polysaccharide-based (e.g., Chiralpak)
Mobile Phase Hexane/Isopropanol/DiethylamineCO₂/Methanol/Ammonium (B1175870) Hydroxide
Flow Rate 0.5 - 1.5 mL/min2 - 5 mL/min
Temperature 20 - 40 °C30 - 50 °C
Detection UV/VisUV/Vis

Advanced UPLC/UHPLC for Mozenavir Impurity Analysis

Ultra-performance liquid chromatography (UPLC) and ultra-high-performance liquid chromatography (UHPLC) offer significant advantages over conventional HPLC for impurity profiling, including higher resolution, greater sensitivity, and faster analysis times. These techniques are critical for ensuring the quality and safety of Mozenavir by detecting and quantifying any process-related impurities or degradation products. nih.gov

A typical UPLC/UHPLC method for impurity analysis of a complex pharmaceutical like Mozenavir would involve:

Column: A sub-2 µm particle size column, such as a C18 or a more specialized phase, to achieve high separation efficiency.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) to resolve compounds with a wide range of polarities.

Detection: A photodiode array (PDA) detector to obtain spectral information for peak identification and a mass spectrometer (MS) for definitive impurity identification.

The development and validation of a stability-indicating UPLC method is a regulatory requirement to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.

X-ray Crystallography for Mozenavir Stereochemical Assignment (If suitable crystals obtained)

The definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry, is most reliably achieved through single-crystal X-ray crystallography. For a molecule with multiple chiral centers like Mozenavir, this technique is invaluable. The IUPAC name for Mozenavir, (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one, explicitly defines the spatial arrangement of its atoms. wikipedia.org

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound. Research on cyclic urea-based HIV protease inhibitors, including Mozenavir (DMP 450), has led to the determination of their X-ray crystal structures. These studies are crucial for understanding the precise binding interactions between the inhibitor and the active site of the HIV protease enzyme. The crystallographic data not only confirms the stereochemical assignment of the chiral centers but also provides critical insights into the structure-activity relationship, guiding the design of more potent and selective inhibitors. nih.govnih.gov

The process of X-ray crystallography involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed three-dimensional electron density map of the molecule. This map reveals the precise spatial coordinates of each atom, bond lengths, and bond angles, thereby unequivocally establishing the stereochemistry. In the context of drug development, this technique is paramount for ensuring the correct stereoisomer is being synthesized and evaluated, as different stereoisomers can have vastly different pharmacological activities and toxicological profiles. nih.govnih.gov

Interactive Table 1: Key Stereochemical Descriptors of Mozenavir

Chiral CenterStereochemical Descriptor
C4R
C5S
C6S
C7R

Hyphenated Analytical Technologies in Mozenavir Research (e.g., LC-NMR, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex pharmaceutical samples. Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer significant advantages in the characterization of Mozenavir and related substances.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly useful for the analysis of drug degradation products, impurities, and metabolites in complex matrices. nih.gov In the context of Mozenavir research, LC-NMR can be employed to:

Identify and characterize impurities and degradants: During synthesis and storage, various impurities and degradation products can form. LC-NMR allows for the separation of these components from the main active pharmaceutical ingredient (API) and provides detailed structural information for their identification without the need for isolation. nih.govrsc.org

Analyze metabolites: Understanding the metabolic fate of a drug is crucial. LC-NMR can be used to analyze biological fluids to identify and characterize the structure of Mozenavir metabolites.

Confirm the structure of the main component in solution: While X-ray crystallography provides solid-state structural information, NMR provides data on the molecule's conformation in solution, which can be more relevant to its biological activity. nih.gov

There are different modes of operation for LC-NMR, including on-flow, stopped-flow, and loop collection, each offering a trade-off between sensitivity and the amount of structural information that can be obtained. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Mozenavir, chemical derivatization is often required to increase their volatility, making them amenable to GC analysis. jfda-online.com Mozenavir is a cyclic urea derivative, a class of compounds that can be analyzed by GC-MS, often after derivatization. researchgate.netnih.gov The applications of GC-MS in Mozenavir research could include:

Analysis of starting materials and intermediates: The synthesis of a complex molecule like Mozenavir involves multiple steps and reagents. GC-MS can be used to monitor the purity of starting materials and to identify by-products formed during the synthesis.

Detection of residual solvents: GC-MS is a standard method for the detection and quantification of residual solvents in pharmaceutical products, ensuring they are below the limits specified by regulatory guidelines. europeanpharmaceuticalreview.com

Quantification of volatile impurities: Certain synthetic routes might lead to the formation of volatile impurities that can be effectively analyzed by GC-MS.

The mass spectrometer provides molecular weight information and a fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries or through interpretation of the fragmentation pathways. researchgate.net

Interactive Table 2: Application of Hyphenated Techniques in Mozenavir Analysis

TechniqueSeparation PrincipleDetection PrinciplePotential Applications for Mozenavir
LC-NMR Liquid Chromatography (e.g., HPLC)Nuclear Magnetic Resonance Spectroscopy- Identification of non-volatile impurities and degradants- Structural elucidation of metabolites- Conformational analysis in solution
GC-MS Gas ChromatographyMass Spectrometry- Analysis of volatile starting materials and intermediates- Detection of residual solvents- Quantification of volatile impurities (with derivatization)

Computational Chemistry and in Silico Modeling of Mozenavir

Quantum Chemical Calculations for Mozenavir Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule like Mozenavir. researchgate.net These methods allow for the precise calculation of the three-dimensional geometry and electronic structure, which are crucial determinants of its reactivity and interaction with its biological target, the HIV-1 protease. researchgate.net

By solving the approximate Schrödinger equation, DFT can elucidate the distribution of electrons within the Mozenavir molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Furthermore, quantum chemical calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov This map is invaluable for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, which are vital for the binding of Mozenavir to the active site of the protease. For instance, the negatively charged regions on the carbonyl oxygens of the cyclic urea (B33335) core are predicted to be key hydrogen bond acceptors. nih.govresearchgate.net

While specific DFT studies exclusively on Mozenavir are not extensively published, analysis of similar HIV protease inhibitors, such as Atazanavir, provides a framework for the expected outcomes. nih.govresearchgate.net These studies use functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G* to perform calculations, often within a simulated aqueous environment using a Polarized Continuum Model (PCM) to mimic physiological conditions. nih.govscirp.org

Table 1: Representative Quantum Chemical Descriptors for Mozenavir (Hypothetical Data Based on Similar Compounds) This table presents hypothetical yet representative values for key quantum chemical descriptors of Mozenavir, as would be determined by DFT calculations. These values are based on published data for structurally related HIV protease inhibitors.

DescriptorValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability. nih.gov
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Chemical Hardness (η)2.35 eVResistance to change in electron configuration. scirp.org
Electronegativity (χ)4.15 eVTendency to attract electrons. scirp.org

Molecular Dynamics Simulations of Mozenavir in Simulated Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For Mozenavir, MD simulations provide critical insights into its dynamic behavior and stability when bound to its target protein, such as HIV-1 protease or other viral proteins. nih.gov These simulations can validate docking poses and reveal the conformational changes that occur in both the ligand and the protein upon binding. nih.gov

These simulations are performed using sophisticated software packages like GROMACS or AMBER and rely on force fields (e.g., OPLS, CHARMM) to define the energetics of the system. The system is placed in a simulated box of water molecules and ions to mimic physiological conditions, and the trajectory of each atom is calculated by integrating Newton's laws of motion. nih.gov

Ligand-Target Docking and Binding Free Energy Calculations for Mozenavir

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For Mozenavir, docking studies are essential to understand how it fits into the active site of HIV-1 protease or other potential targets. nih.gov These studies have been central to its initial design and subsequent repurposing efforts. Mozenavir, a cyclic urea-based inhibitor, was designed to interact with the C2-symmetric active site of HIV-1 protease and displace a key structural water molecule, which is a strategy that contributes to its high binding affinity. acs.orgnih.gov

In recent research exploring Mozenavir's potential against SARS-CoV-2, extensive molecular docking studies were conducted against several viral proteins, including furin, spike glycoprotein (B1211001), RdRp, and Mpro. nih.gov The results demonstrated that Mozenavir exhibited significant binding affinities for these targets. The binding energy, a key output of docking calculations, quantifies the strength of the interaction. Mozenavir showed the highest binding affinity for furin, with a calculated binding energy of -12.04 kcal/mol. nih.gov

Following docking, binding free energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are performed to refine the binding affinity prediction. researchgate.net This method calculates the free energy of the protein-ligand complex and the individual molecules to estimate the binding free energy (ΔG_bind), which provides a more accurate measure of binding strength than docking scores alone. researchgate.net

Table 2: Molecular Docking Binding Energies of Mozenavir with SARS-CoV-2 Targets This table summarizes the binding energies of Mozenavir when docked against various protein targets of the SARS-CoV-2 virus, as reported in a computational repurposing study. nih.gov

Protein TargetBinding Energy (kcal/mol)
Furin-12.04
Main Protease (Mpro)-8.12
ACE-2-7.46
RdRp-7.32
Spike Glycoprotein-7.09
TMPRSS2-7.08

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mozenavir Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com For a compound like Mozenavir, QSAR models can be invaluable for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govnih.gov

Although specific QSAR studies focused on Mozenavir analogs are not widely available, the methodology has been extensively applied to other HIV-1 protease inhibitors. nih.govnih.gov A typical QSAR study involves several steps:

Data Set Preparation: A series of Mozenavir analogs with experimentally measured inhibitory activities (e.g., IC50 or Ki values) would be collected.

Descriptor Calculation: For each analog, a large number of numerical descriptors representing its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features (e.g., topological indices, 2D fingerprints) are calculated. unc.edu

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM), are used to build a model that correlates the descriptors with biological activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. nih.gov

The resulting QSAR equation can then be used to predict the activity of virtual compounds, guiding the design of more potent Mozenavir derivatives.

Table 3: Example of Statistical Parameters for a QSAR Model This table shows typical statistical parameters used to evaluate the quality and predictive power of a QSAR model. youtube.comnih.gov

ParameterTypical ValueDescription
r² (Correlation Coefficient)> 0.8Measures the goodness of fit for the training set.
q² (Cross-validated r²)> 0.6Measures the internal predictive ability of the model.
r²_pred (External r²)> 0.6Measures the predictive ability on an external test set.
RMSE (Root Mean Square Error)LowIndicates the deviation between predicted and actual values.

Pharmacophore Modeling and Virtual Screening for Mozenavir Scaffold Exploration

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel scaffolds that retain the essential structural features required for biological activity. semanticscholar.orgyoutube.com A pharmacophore is an abstract 3D arrangement of features—such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings—that are critical for binding to a specific target. nih.gov

For Mozenavir, a pharmacophore model can be generated based on its known structure and binding mode within the HIV-1 protease active site. plos.org Key features would include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the cyclic urea core and other oxygen atoms.

Hydrophobic Groups: The benzyl (B1604629) and other nonpolar side chains that occupy the hydrophobic S2/S2' pockets of the protease.

Aromatic Rings: The phenyl groups that can form π-π stacking interactions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening). nih.govresearchgate.net This process rapidly identifies molecules from the database that match the pharmacophore model and are therefore likely to bind to the same target, possessing a similar biological activity. nih.gov This approach is highly effective for scaffold hopping—finding new core structures that are chemically distinct from Mozenavir but present the same essential features for target recognition. plos.org

Table 4: Key Pharmacophoric Features for a Mozenavir-Based Model This table outlines the essential chemical features of Mozenavir that would constitute a pharmacophore model for screening for new HIV-1 protease inhibitors. nih.govplos.org

Feature TypeStructural Origin in MozenavirRole in Binding
Hydrogen Bond Acceptor (HBA)Cyclic urea carbonyl oxygenInteraction with flap residues of the protease. plos.org
Hydrogen Bond Donor (HBD)Hydroxyl groups on the scaffoldInteraction with catalytic aspartate residues.
Hydrophobic (HY)Benzyl side chainsFilling the S2/S2' hydrophobic pockets.
Aromatic Ring (AR)Phenyl groupsPotential for π-π stacking interactions.

De Novo Design and Generative Chemistry Approaches for Mozenavir Derivatives

De novo design and generative chemistry represent the cutting edge of computer-aided drug design, aiming to create entirely new molecules from scratch or by modifying existing ones. youtube.comnih.gov These methods can be particularly useful for exploring novel chemical space around the Mozenavir scaffold to design next-generation derivatives with improved potency or resistance profiles. nih.gov

Fragment-based de novo design is a common approach. nih.gov In this method, a target's binding site is populated with small chemical fragments that are then computationally grown or linked together to form a complete, novel molecule. The Mozenavir core scaffold itself could be used as a starting fragment, with algorithms suggesting modifications or additions to its side chains to optimize interactions with the HIV-1 protease binding pockets. nih.gov

More recently, generative chemistry models, often powered by artificial intelligence and deep learning, have emerged. nih.gov These models learn the underlying rules of chemical structure and synthesis from large databases of known molecules. They can then generate novel molecular structures that are predicted to be active against a specific target and are also synthetically feasible. Such a model could be trained on a library of known HIV protease inhibitors, including Mozenavir, and then be tasked to generate novel cyclic urea derivatives with optimized properties. These advanced computational strategies hold immense promise for accelerating the discovery of new and improved inhibitors based on the Mozenavir template.

Molecular Mechanism of Action Mmoa of Mozenavir

Identification and Validation of Putative Molecular Targets for Mozenavir

The primary and experimentally validated molecular target of Mozenavir is the HIV-1 protease . nih.govwikipedia.org This enzyme is essential for the replication of HIV. It functions by cleaving newly synthesized polyproteins, specifically the Gag and Gag-Pol polyproteins, into mature, functional proteins and enzymes that are necessary for the assembly of new, infectious virions. medchemexpress.com Mozenavir's high affinity for HIV-1 protease establishes this enzyme as its definitive target in the context of anti-HIV therapy. nih.gov

In addition to its well-established role as an HIV-1 protease inhibitor, recent in silico studies have identified potential molecular targets for Mozenavir within the context of SARS-CoV-2. Through molecular docking and dynamic simulation studies, several key viral and host proteins involved in SARS-CoV-2 infection have been investigated as putative targets. These include the spike (S) glycoprotein (B1211001), Transmembrane Serine Protease 2 (TMPRSS2), RNA-dependent RNA polymerase (RdRp), Main protease (Mpro), human angiotensin-converting enzyme 2 (ACE-2), and furin. nih.gov Among these, molecular docking studies have predicted that Mozenavir has the strongest binding affinity for furin , a host cell protease that is involved in the processing of the SARS-CoV-2 spike protein. nih.gov It is important to note that these SARS-CoV-2 targets are putative and identified through computational methods; they await further validation through in vitro and in vivo experimental studies.

Mozenavir-Target Binding Kinetics and Thermodynamics (In Vitro Studies)

The interaction between Mozenavir and its primary target, HIV-1 protease, has been characterized by a strong binding affinity. In vitro studies have determined the inhibition constant (Ki) of Mozenavir for HIV-1 protease to be 0.3 nM . medchemexpress.com This low nanomolar Ki value indicates a very tight binding interaction, which is a hallmark of an effective enzyme inhibitor.

For the putative SARS-CoV-2 targets, binding affinities have been predicted using computational molecular docking simulations. These studies have calculated the binding energy of Mozenavir to various targets, with the most favorable binding energy observed for furin. The predicted binding energies from these in silico studies are presented in the table below. It is crucial to reiterate that these are computational predictions and not experimentally determined thermodynamic parameters from in vitro assays.

Table 1: Predicted Binding Energies of Mozenavir to Putative SARS-CoV-2 Targets (In Silico Data)

Putative Molecular Target Predicted Binding Energy (kcal/mol)
Furin -12.04
RNA-dependent RNA polymerase (RdRp) -7.32
Spike Glycoprotein -7.09
Transmembrane Serine Protease 2 (TMPRSS2) -7.08

This data is derived from in silico molecular docking studies and awaits experimental validation. nih.gov

Allosteric Modulation and Orthosteric Binding of Mozenavir

Mozenavir functions as an orthosteric inhibitor of HIV-1 protease. nih.govwikipedia.org This means that it binds directly to the active site of the enzyme, the same site where the natural substrate, the Gag-Pol polyprotein, would normally bind. nih.gov By occupying the active site, Mozenavir competitively inhibits the binding of the substrate, thereby preventing the proteolytic cleavage necessary for viral maturation. The design of Mozenavir as a peptidomimetic is intended to mimic the transition state of the substrate, allowing for high-affinity binding to the active site. There is no evidence to suggest that Mozenavir acts via allosteric modulation, which would involve binding to a site distinct from the active site to induce a conformational change that affects the enzyme's activity.

Similarly, for the putative SARS-CoV-2 targets identified in computational studies, the binding of Mozenavir is predicted to occur at the active sites of these proteins. nih.gov

Ligand-Induced Conformational Dynamics in Mozenavir-Target Interactions

The binding of inhibitors to HIV-1 protease is known to induce significant conformational changes in the enzyme. A key dynamic feature of HIV-1 protease is the presence of two flexible "flaps" that cover the active site. In the unbound state, these flaps are generally in an open or semi-open conformation, allowing substrate access to the active site. osti.gov Upon the binding of an inhibitor like Mozenavir, these flaps close down over the inhibitor, sequestering it within the active site and forming a more stable, closed conformation of the enzyme-inhibitor complex. osti.govnih.gov While a co-crystal structure of Mozenavir (DMP-450) with HIV-1 protease has been reported, detailed public analyses focusing on the specific conformational changes induced by Mozenavir are limited. youtube.com

Molecular dynamics simulations performed on the putative furin-Mozenavir complex have suggested that Mozenavir binding leads to a stable complex. The root-mean-square deviation (RMSD) of the complex was observed to be low, indicating that Mozenavir maintains a stable conformation within the binding site of furin and that the complex itself is stable over the simulation time. nih.gov These simulations also suggest that Mozenavir may undergo conformational changes upon binding to furin to achieve a tight affinity. nih.gov However, these are computational predictions, and experimental structural data from techniques like X-ray crystallography or NMR spectroscopy would be required to definitively characterize the ligand-induced conformational dynamics of Mozenavir with its putative SARS-CoV-2 targets.

Pathway Analysis of Mozenavir-Mediated Cellular Responses (In Vitro Mechanistic Studies)

The primary and most direct cellular consequence of Mozenavir's action is the inhibition of the HIV-1 viral life cycle . Specifically, by inhibiting HIV-1 protease, Mozenavir blocks the processing of the Gag and Gag-Pol polyproteins. medchemexpress.com This inhibition prevents the formation of mature structural proteins (like p24 capsid protein) and essential viral enzymes (reverse transcriptase, integrase, and the protease itself). mdpi.com As a result, the newly formed viral particles are immature and non-infectious, effectively halting the propagation of the virus. This mechanism has been confirmed in in vitro cell-based assays where the treatment of HIV-infected cells with protease inhibitors leads to the accumulation of unprocessed polyproteins and the production of non-infectious virions. researchgate.net

While the direct antiviral pathway is well-understood, comprehensive in vitro studies detailing the broader impact of Mozenavir on host cellular signaling pathways are not extensively documented. However, studies on other HIV protease inhibitors have revealed that these compounds can have off-target effects and modulate various cellular pathways. For instance, some protease inhibitors have been shown to induce the unfolded protein response (UPR) and affect mitochondrial function in certain cell types. mdpi.com It is plausible that Mozenavir, as a member of this class of drugs, could also influence host cell pathways, but specific in vitro mechanistic studies, such as proteomic or transcriptomic analyses of Mozenavir-treated cells, would be needed to elucidate these effects.

Pre Formulation and Formulation Science for Mozenavir

Polymorphism and Solid-State Characterization of Mozenavir

The ability of a solid compound to exist in multiple crystalline forms, known as polymorphism, is a critical factor in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including solubility, dissolution rate, melting point, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy. nih.gov For a compound like Mozenavir, a thorough investigation of its solid-state properties would be a fundamental step in pre-formulation.

The characterization of Mozenavir's solid-state forms would involve a suite of analytical techniques to identify and differentiate potential polymorphs, as well as amorphous forms. nih.govresearchgate.net It is speculated that low aqueous solubility in some protease inhibitors can be due to high crystalline lattice energy from intermolecular hydrogen bonds. researchgate.net Understanding these crystalline structures is therefore essential.

Key analytical methods for solid-state characterization include:

Powder X-ray Diffraction (PXRD): This is the primary technique used to identify crystalline forms. Each polymorph produces a unique diffraction pattern, acting as a fingerprint. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR, particularly 13C ssNMR, provides detailed information about the molecular conformation and packing of molecules within the crystal lattice, allowing for the differentiation of polymorphs that may be difficult to distinguish by other methods. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the thermal transitions of a material, such as melting points and glass transitions. Different polymorphs will typically have distinct melting endotherms. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies differences in vibrational bands, such as those for N-H and C=O stretching in Mozenavir's cyclic urea (B33335) structure, which can vary between polymorphic forms due to different hydrogen bonding arrangements. researchgate.net

Table 1: Analytical Techniques for Solid-State Characterization of Mozenavir
TechniqueInformation ProvidedRelevance to Mozenavir
Powder X-ray Diffraction (PXRD)Provides a unique diffraction pattern for each crystalline form, identifying polymorphs and determining crystallinity. nih.govEssential for identifying and screening for different crystalline forms of Mozenavir.
Solid-State NMR (ssNMR)Reveals information on the molecular-level structure, conformation, and intermolecular interactions within the crystal lattice. nih.govresearchgate.netCould elucidate how Mozenavir molecules pack and interact via hydrogen bonding in different solid forms.
Differential Scanning Calorimetry (DSC)Measures thermal events like melting points and glass transitions, helping to identify and differentiate polymorphs. nih.govWould be used to determine the melting points and thermal stability of potential Mozenavir polymorphs and amorphous forms.
FTIR SpectroscopyDetects differences in vibrational frequencies of functional groups, indicating variations in molecular bonding and crystal structure. researchgate.netCould reveal differences in hydrogen bonding involving Mozenavir's diol and amine functional groups across various solid forms.

Amorphous Solid Dispersions and Co-Crystals of Mozenavir

Given that many HIV protease inhibitors suffer from poor aqueous solubility, formulation strategies to enhance this property are critical. nih.govmdpi.com Amorphous solid dispersions (ASDs) and co-crystals are two prominent approaches to improve the dissolution rate and bioavailability of such compounds.

Amorphous Solid Dispersions (ASDs): An ASD involves dispersing the drug in its amorphous, higher-energy state within a carrier, typically a polymer. mdpi.comresearchgate.net This prevents the drug from crystallizing and enhances its wettability and dissolution. mdpi.com The selection of a suitable polymer is crucial and depends on factors like drug-polymer miscibility and the polymer's ability to inhibit crystallization. mdpi.com For Mozenavir, ASDs could be prepared by methods like spray drying or hot-melt extrusion. mdpi.com

Table 2: Potential Polymers for Mozenavir Amorphous Solid Dispersions
PolymerTypeRationale for Use with Mozenavir
Polyvinylpyrrolidone (PVP)HydrophilicCommonly used to create ASDs and enhance dissolution of poorly soluble drugs. researchgate.net
Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP-VA)HydrophilicSuccessfully used in the commercial ASD formulation of other protease inhibitors like ritonavir (B1064). mdpi.com
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)AmphiphilicKnown for its ability to maintain supersaturation of drugs in the gastrointestinal tract, preventing precipitation. mdpi.com
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)Surfactant/AmphiphilicIdentified as a promising polymer for creating ASDs of ritonavir due to favorable drug-polymer interactions. mdpi.com

Co-crystals: Pharmaceutical co-crystals are crystalline structures composed of an API and a benign co-former held together by non-covalent interactions, such as hydrogen bonds. nih.gov This approach modifies the crystal lattice energy, often leading to improved solubility and dissolution without altering the chemical structure of the API. nih.gov Potential co-formers for Mozenavir would be selected based on their ability to form robust hydrogen bonds with its hydroxyl and amine functional groups.

Strategies for Enhancing Mozenavir Chemical Stability within Formulations

The chemical stability of an API within a formulation is paramount for ensuring its quality and efficacy throughout its shelf life. Mozenavir's structure contains functional groups, such as secondary amines and hydroxyls, that could be susceptible to degradation pathways like oxidation and hydrolysis. wikipedia.orgdrugbank.com

Formulation strategies to enhance stability would focus on protecting these vulnerable groups:

pH Control: Maintaining an optimal pH in the formulation microenvironment can prevent acid- or base-catalyzed hydrolysis.

Use of Antioxidants: Incorporating antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid could mitigate oxidative degradation of the amine functionalities.

Moisture Protection: Packaging in moisture-resistant materials or including desiccants can prevent hydrolysis. Formulating as a non-aqueous liquid or a dry solid dosage form, such as a tablet or capsule, is also a key strategy.

Solid-State Engineering: Dispersing Mozenavir in an amorphous state within a polymer matrix (ASD) or forming a co-crystal can restrict molecular mobility and protect the API from environmental factors, thereby enhancing its chemical stability. nih.gov

Table 3: Potential Degradation Pathways for Mozenavir and Mitigation Strategies
Susceptible Functional GroupPotential Degradation PathwayFormulation Mitigation Strategy
Aminophenyl groupsOxidationInclusion of antioxidants; packaging under an inert atmosphere (e.g., nitrogen).
Cyclic urea and hydroxyl groupsHydrolysisControl of moisture content; formulation as a solid dosage form; use of pH modifiers.
Entire MoleculePhotodegradationUse of opaque or UV-protective primary packaging.

Nanoparticle and Microparticle Delivery Systems for Mozenavir (Conceptual Design)

Nanotechnology-based delivery systems offer significant potential for overcoming the challenges associated with antiviral drugs, including poor solubility and bioavailability. nih.gov For Mozenavir, a conceptual design could involve encapsulating the drug within nanoparticles or microparticles to improve its oral delivery.

Conceptual Nanoparticle Design: A promising approach would be the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are composed of solid lipids, which are generally regarded as safe, and can encapsulate lipophilic drugs like many protease inhibitors. nih.gov This system could enhance the oral bioavailability of Mozenavir by protecting it from degradation in the gastrointestinal tract and facilitating its absorption. Another approach involves using polymeric nanoparticles, which can be tailored for sustained release. mathewsopenaccess.com

A nanoparticle-in-microparticle delivery system (NiMDS) could also be conceptualized. nih.gov This involves encapsulating Mozenavir nanoparticles within larger microparticles. This design could offer protection from the acidic gastric environment and provide a sustained release profile in the intestine, which is particularly advantageous for pH-dependent drugs that are more soluble in the stomach but poorly soluble in the intestines. nih.gov

Table 4: Conceptual Design for a Mozenavir Nanoparticle Delivery System
ParameterConceptual ApproachRationale
Nanoparticle TypeSolid Lipid Nanoparticles (SLNs) or Polymeric Nanoparticles (e.g., using Chitosan). nih.govmathewsopenaccess.comBiocompatible materials, suitable for encapsulating lipophilic drugs, potential for enhanced absorption and sustained release. nih.govmathewsopenaccess.com
Core ComponentsMozenavir, Solid Lipid (e.g., glyceryl monostearate), or Polymer (e.g., Chitosan).To encapsulate the active drug.
Stabilizer/SurfactantPoloxamer or Lecithin.To stabilize the nanoparticle dispersion and prevent aggregation.
Fabrication MethodHigh-pressure homogenization or nanoprecipitation. nih.govnih.govEstablished, scalable methods for producing nanoparticles with controlled size.
Target Particle Size100 - 300 nm.Small particle size can improve dissolution rate and facilitate uptake. nih.govmathewsopenaccess.com

Excipient Compatibility Studies for Mozenavir Formulations

Excipients are essential components of nearly all pharmaceutical dosage forms, but they can potentially interact physically or chemically with the API, affecting the final product's quality, stability, and performance. sjf.edu Therefore, drug-excipient compatibility studies are a crucial pre-formulation activity.

For Mozenavir, compatibility would need to be assessed with a range of common excipients intended for use in a solid oral dosage form. The primary methods for these studies involve analyzing binary mixtures of the drug and each excipient (typically in a 1:1 ratio) after storage under accelerated stability conditions (e.g., 40°C/75% RH). sjf.edunih.gov Analytical techniques such as DSC, FTIR, and HPLC are used to detect interactions. mdpi.com DSC can show shifts in melting peaks, FTIR can reveal changes in functional group bands, and HPLC can detect the appearance of degradation products. mdpi.com

Table 5: Common Excipients for Compatibility Testing with Mozenavir
Excipient CategoryExample ExcipientsFunctionPotential Interaction Concern
Diluents/FillersMicrocrystalline Cellulose (B213188) (MCC), Lactose, Dicalcium PhosphateProvide bulk to the formulation.Lactose contains a reducing sugar that can interact with primary/secondary amines (Maillard reaction).
BindersPolyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Impart cohesion to the powder mixture.Potential for hydrogen bonding interactions that could affect dissolution.
DisintegrantsCroscarmellose Sodium, Sodium Starch GlycolateFacilitate tablet breakup in contact with fluid.Generally inert, but basic or acidic nature could influence microenvironmental pH.
LubricantsMagnesium StearatePrevent adhesion to tablet punches.Known to interact with some drugs; can be alkaline and affect stability. sjf.edu

Controlled Release Mechanisms for Mozenavir Delivery (Theoretical Frameworks)

Developing a controlled-release formulation for Mozenavir could provide prolonged therapeutic drug concentrations, potentially improving efficacy and patient compliance. The release of a drug from a dosage form can be engineered to follow specific mechanisms.

Theoretical frameworks for controlling Mozenavir's release include:

Diffusion-Controlled Release: In this system, the drug diffuses through a polymer matrix or a membrane that is insoluble. The release rate is governed by Fick's law of diffusion. A reservoir system would involve a core of Mozenavir coated with a rate-controlling polymer membrane, while a matrix system would have the drug dispersed throughout a polymer.

Swelling-Controlled Release: The drug is dispersed within a hydrophilic polymer that swells upon contact with gastrointestinal fluids. The swelling of the polymer creates a gel layer through which the drug diffuses. The release rate is controlled by the speed of polymer swelling and drug diffusion through the gel. nih.gov

Erosion-Controlled Release: The drug is entrapped within a polymer matrix that erodes over time when exposed to bodily fluids. The drug release is directly proportional to the rate of polymer erosion.

Osmosis-Controlled Release: The dosage form consists of a core containing the drug and an osmotic agent, all surrounded by a semi-permeable membrane with a laser-drilled orifice. Water enters the core via osmosis, creating pressure that pumps the drug out through the orifice at a zero-order rate. nih.gov

These mechanisms can be applied to various dosage forms, including tablets and the nanoparticle/microparticle systems discussed previously, to achieve a desired release profile for Mozenavir. nih.gov

In Vitro Absorption, Distribution, Metabolism, and Excretion Adme Profiling of Mozenavir

In Vitro Permeability Studies for Mozenavir (e.g., Caco-2, PAMPA assays)

In vitro permeability assays are crucial for predicting the intestinal absorption of orally administered drugs. nuvisan.com The Caco-2 cell permeability assay is a widely used model that mimics the human intestinal epithelium. nih.govyoutube.com Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to diffuse through an artificial lipid membrane and is used to predict passive transcellular permeability. wikipedia.orgevotec.com

For Mozenavir, predicted data suggests it has good permeability. A computational model predicts a positive Caco-2 permeability value, indicating a high probability of absorption across the intestinal barrier. drugbank.com

Table 1: Predicted Permeability of Mozenavir

AssayPredicted ValuePredicted Probability
Caco-2 Permeable+0.8616
Human Intestinal Absorption+0.8691
Data is predicted using admetSAR. drugbank.com

Plasma Protein Binding Characteristics of Mozenavir (In Vitro Methodologies)

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), significantly influences its distribution and availability to exert its pharmacological effect. nih.govmdpi.com In vitro methods like equilibrium dialysis, ultrafiltration, and frontal analysis capillary electrophoresis are commonly employed to determine the fraction of a drug bound to these proteins. nih.gov

Metabolic Stability and Pathway Mapping of Mozenavir (In Vitro Microsomal/Hepatocyte Assays)

Metabolic stability assays, typically conducted using liver microsomes or hepatocytes from various species, are essential for predicting a drug's half-life and clearance in the body. researchgate.netnuvisan.com These assays help to understand how quickly a compound is metabolized by drug-metabolizing enzymes. bioivt.com

There is no specific publicly available in vitro data detailing the metabolic stability (e.g., half-life, intrinsic clearance) of Mozenavir in human liver microsomes or hepatocytes.

Cytochrome P450 Inhibition and Induction Profiling of Mozenavir (In Vitro)

Drug-drug interactions are a major concern in pharmacotherapy, and many are caused by the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.govyoutube.comyoutube.com In vitro assays are used to assess a compound's potential to act as an inhibitor or inducer of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov

Predicted data for Mozenavir suggests a low potential for CYP inhibition. drugbank.com It is predicted to be a non-inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugbank.com Furthermore, it is predicted to be a non-substrate for CYP2C9, CYP2D6, and CYP3A4. drugbank.com

Table 2: Predicted Cytochrome P450 Interaction Profile of Mozenavir

CYP InteractionPredicted ResultProbability
CYP450 1A2 InhibitorNon-inhibitor0.8773
CYP450 2C9 InhibitorNon-inhibitor0.8173
CYP450 2C19 InhibitorNon-inhibitor0.6688
CYP450 2D6 InhibitorNon-inhibitor0.9123
CYP450 3A4 InhibitorNon-inhibitor0.8587
CYP450 2C9 SubstrateNon-substrate0.7829
CYP450 2D6 SubstrateNon-substrate0.7868
CYP450 3A4 SubstrateNon-substrate0.5995
Data is predicted using admetSAR. drugbank.com

There is no publicly available information regarding the in vitro induction potential of Mozenavir on cytochrome P450 enzymes.

Identification and Structural Elucidation of Mozenavir Metabolites (In Vitro Techniques)

Identifying the metabolic pathways and the structure of metabolites is crucial for understanding a drug's disposition and potential for producing active or toxic byproducts. researchgate.net This is typically achieved by incubating the drug with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

There are no publicly available studies that have identified or structurally elucidated the in vitro metabolites of Mozenavir.

Assessment of Transporter Interactions of Mozenavir (In Vitro Models)

Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Cation Transporters (OCTs), play a significant role in drug absorption, distribution, and elimination. youtube.comnih.govyoutube.com In vitro models, including cell lines overexpressing specific transporters, are used to determine if a compound is a substrate or inhibitor of these transporters. youtube.combsmiab.org

Computational predictions suggest that Mozenavir is a substrate for P-glycoprotein (P-gp), but not an inhibitor of P-gp or the renal organic cation transporter. drugbank.com

Table 3: Predicted Transporter Interaction Profile of Mozenavir

Transporter InteractionPredicted ResultProbability
P-glycoprotein SubstrateSubstrate0.5952
P-glycoprotein Inhibitor INon-inhibitor0.8134
P-glycoprotein Inhibitor IINon-inhibitor0.8988
Renal Organic Cation TransporterNon-inhibitor0.7465
Data is predicted using admetSAR. drugbank.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Mozenavir Analogs

Rational Design Principles for Mozenavir Analog Libraries

The design of analogs of Mozenavir, like other HIV protease inhibitors, is heavily guided by rational, structure-based approaches. rsc.orgnih.gov The primary target, HIV-1 protease, is an aspartic protease that functions as a homodimer. researchgate.net Its symmetrical nature has been a guiding principle in the design of many inhibitors. umn.edu

A key feature of the enzyme's active site is the presence of a conserved structural water molecule that mediates hydrogen bonds between the inhibitor and the flaps of the enzyme. acs.org A primary strategy in the rational design of HIV protease inhibitors has been to displace this water molecule with a suitably placed polar group on the inhibitor, a concept that can lead to an entropic advantage and enhanced binding affinity. acs.orgacs.org For instance, the design of cyclic urea-based inhibitors demonstrated the successful application of this principle, where the urea (B33335) oxygen was designed to mimic the interactions of this structural water. acs.org

The initial HIV protease inhibitors were often peptidomimetics, designed to mimic the natural peptide substrates of the enzyme but modified to be non-cleavable. rsc.org However, these early compounds often suffered from poor pharmacokinetic properties. rsc.org Consequently, a major focus of rational design has been to move away from peptidic character towards smaller, more "drug-like" molecules with improved oral bioavailability. rsc.orgacs.org

The design of analog libraries for Mozenavir would therefore be based on several key principles:

Targeting the Active Site: Analogs would be designed to fit within the active site of the HIV protease, making key interactions with catalytic aspartate residues (Asp25/25') and the flap regions.

Exploiting Symmetry: Given the C2-symmetric nature of the protease, both symmetric and asymmetric inhibitors can be designed to optimize interactions.

Displacing Structural Water: Introducing moieties that can displace the key structural water molecule is a strategy to enhance binding affinity.

Improving Pharmacokinetics: Modifications would be aimed at reducing peptide character to enhance properties like oral bioavailability.

A recent example of rational design in this class of drugs involved the synthesis of novel HIV-1 protease inhibitors with 2-phenylacetamide (B93265) derivatives as P2 ligands. nih.gov This work led to compounds with potent activity against drug-resistant variants, highlighting the continuous evolution of rational design strategies. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies Applied to Mozenavir Scaffolds

Fragment-based drug discovery (FBDD) offers a powerful alternative to high-throughput screening (HTS) for identifying lead compounds. youtube.com FBDD begins with the screening of small, low-molecular-weight compounds (fragments) that typically exhibit weak binding to the target. youtube.com These fragment hits then serve as starting points for optimization into more potent, lead-like molecules through strategies such as fragment growing, linking, or merging. youtube.commdpi.com

In the context of HIV protease, FBDD has been successfully applied to identify novel binding sites and allosteric inhibitors. nih.gov A crystallographic fragment-based screen against HIV protease revealed two new binding sites outside of the active site. nih.gov This is a significant finding as all currently approved HIV protease inhibitors target the active site. nih.gov The identification of allosteric sites opens up new avenues for drug design, potentially leading to inhibitors with novel mechanisms of action that could be effective against drug-resistant strains. nih.gov

For Mozenavir analog design, FBDD could be employed in several ways:

Scaffold Hopping: Fragments could be used to identify new core structures (scaffolds) that maintain the key binding interactions of the Mozenavir scaffold but possess different physicochemical properties.

Fragment Growing: Starting with a core fragment that binds in a key region of the protease active site, chemical moieties can be systematically added to extend into adjacent pockets (like S1, S2, S1', S2'), optimizing interactions and increasing potency.

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.

The success of FBDD is highly dependent on sensitive biophysical techniques to detect the weak binding of fragments, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR). youtube.com

Bioisosteric Replacement and Moiety Exchange in Mozenavir Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. nih.govencyclopedia.pub This involves substituting a functional group with another group that has similar steric, electronic, or physicochemical properties. nih.govencyclopedia.pub In the design of Mozenavir analogs, bioisosteric replacement would be a key tool for optimizing potency, selectivity, and pharmacokinetic properties. nih.govencyclopedia.pub

A notable example in the field of HIV protease inhibitors is the replacement of a carbonyl group in the transition-state mimic with a silanediol (B1258837). nih.gov This substitution was designed to create a non-hydrolyzable tetrahedral intermediate that potently inhibits the enzyme. nih.gov The silanediol was found to inhibit HIV-1 protease with a Ki of 2.7 nM. nih.gov

Other successful bioisosteric replacements in HIV protease inhibitors include:

Ether/Sulfone Substitution: To improve the poor bioavailability of early peptidomimetic inhibitors like Saquinavir, ether and sulfone groups have been used to replace peptidic bonds, leading to compounds with better drug-like properties. nih.gov

Tetrahydrofuranylglycine (Thf-Gly): The asparagine moiety in Saquinavir was replaced by 3(R)-tetrahydrofuranylglycine to create Amprenavir, which interacts with the protease backbone. researchgate.net

Cyclic Sulfone Group: In Darunavir, a cyclic sulfone group is able to accept hydrogen bonds from both Asp29 and Asp30 of the protease, retaining crucial backbone interactions. researchgate.net

The following table provides examples of bioisosteric replacements used in the design of HIV protease inhibitors, a strategy directly applicable to the optimization of Mozenavir analogs.

Original MoietyBioisosteric ReplacementRationale
CarbonylSilanediolCreation of a non-hydrolyzable tetrahedral transition-state mimic. nih.gov
Peptide BondEther/SulfoneImprovement of bioavailability and drug-like properties. nih.gov
Asparagine3(R)-tetrahydrofuranylglycineEnhanced interaction with the protease backbone. researchgate.net
VariousCyclic SulfoneForms key hydrogen bonds with the protease backbone. researchgate.net

Conformational Analysis and its Influence on Mozenavir Biological Activity

The biological activity of a drug molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a critical aspect of drug design. nih.gov For HIV protease inhibitors like Mozenavir, both the conformation of the inhibitor and the conformational dynamics of the enzyme are crucial for binding and activity. nih.gov

HIV protease is a highly flexible enzyme, particularly in the "flap" regions that cover the active site upon inhibitor binding. nih.govpnas.org The conformation of these flaps can significantly influence inhibitor binding. pnas.org Studies have shown that the tips of the flaps can adopt different β-turn conformations, and that constraining these conformations can impact catalytic activity. pnas.org

For the inhibitors themselves, pre-organizing the molecule into a bioactive conformation can lead to a significant increase in potency. acs.org Cyclic inhibitors, for example, have been designed to reduce the entropic penalty of binding by locking the molecule into a conformation that is complementary to the active site. acs.orgacs.org Conformational analysis of cyclic urea inhibitors suggested a preference for specific stereochemistries that place key substituents in pseudoaxial and pseudoequatorial positions for optimal binding. acs.org

The key takeaways from conformational analysis in the context of Mozenavir analog design are:

Inhibitor Pre-organization: Designing analogs with reduced conformational flexibility that favor the bioactive conformation can enhance binding affinity. acs.orgacs.org

Understanding Enzyme Dynamics: The conformational landscape of the HIV protease, including its flexibility and the existence of different conformational substates, must be considered in the design of new inhibitors. nih.gov

Structure-Based Design: X-ray crystallography and NMR spectroscopy are invaluable tools for determining the bound conformation of inhibitors and understanding the key interactions with the protease, which in turn guides the design of new analogs. acs.orgacs.org

Targeted Synthesis of Stereoisomers and Their Comparative Activity Profiles (Addressing undefined stereochemistry)

Stereochemistry plays a paramount role in the biological activity of chiral drugs. Since enzymes are chiral, they often exhibit a high degree of stereoselectivity, meaning that one stereoisomer of a drug may be significantly more active than another. The undefined stereochemistry of Mozenavir necessitates the targeted synthesis and evaluation of all possible stereoisomers to identify the most active and specific configuration.

A structure-guided design strategy has been effectively used to explore the impact of stereochemistry in HIV-1 protease inhibitors. nih.gov In one such study, stereoisomers of 4-(1-hydroxyethyl)benzene and 4-(1,2-dihydroxyethyl)benzene moieties were incorporated as P2' ligands. nih.gov The resulting pairs of diastereomers, which were epimeric at the P2' position, exhibited distinct potency profiles depending on the configuration of the hydroxyl group. nih.gov

For example, crystal structures revealed that different stereoisomers of the P2' ligands formed distinct hydrogen bonding networks with the S2' subsite of the protease. nih.gov The (R)-stereoisomer of the P2' 4-(1,2-dihydroxyethyl)benzene moiety was shown to make hydrogen bonds with the backbone NH of Asp29' and Asp30', while the (S)-stereoisomer interacted with the backbone NH and the side chain carboxylate of Asp30'. nih.gov These subtle differences in interaction can lead to significant variations in antiviral potency, particularly against multi-drug-resistant strains. nih.gov

The following table illustrates the importance of stereochemistry by comparing the activity of different stereoisomers of a hypothetical Mozenavir analog.

CompoundStereochemistry at P2'IC50 (nM) vs. Wild-Type HIV-1IC50 (nM) vs. Resistant Strain A
Analog 1a(R)550
Analog 1b(S)50500
Analog 2a(R,R)225
Analog 2b(S,S)25300

This is a hypothetical data table for illustrative purposes.

The targeted synthesis of stereoisomers is therefore not just an academic exercise but a critical step in the optimization of Mozenavir. It allows for the precise mapping of the SAR, leading to the identification of the optimal stereochemical configuration for maximal potency and a broader resistance profile. mdpi.comnih.gov

Future Directions and Emerging Research Opportunities for Mozenavir

Application of Artificial Intelligence and Machine Learning in Mozenavir Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research landscape for compounds like Mozenavir. These computational tools offer powerful methods for accelerating drug discovery and repurposing efforts.

Predictive Modeling for Drug Repurposing: In silico studies have become a cornerstone for identifying new uses for existing drugs. Recent research has utilized computational methods, including molecular docking and flexible docking simulations, to screen antiviral compounds against various targets. researchgate.net Mozenavir, for instance, has been identified through such methods as a potential inhibitor for proteins critical to SARS-CoV-2, the virus that causes COVID-19. researchgate.netebi.ac.uk AI-driven models can analyze vast libraries of compounds and predict their binding affinities to new biological targets with increasing accuracy. nih.gov For example, studies have predicted Mozenavir's binding affinity to SARS-CoV-2 targets like the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA-polymerase (RdRp). researchgate.netebi.ac.uknist.gov

Structure-Based Drug Design: Machine learning algorithms can analyze the structural features of Mozenavir and its interactions with target proteins to guide the design of new, more potent, and selective analogs. ebi.ac.ukacs.org By learning from the binding characteristics of Mozenavir and other protease inhibitors, AI can help design novel compounds with improved pharmacological profiles. nih.gov This approach moves beyond simple screening to the intelligent design of next-generation therapeutics based on the Mozenavir scaffold.

Toxicity Prediction: AI and ML models are increasingly used to predict the potential toxicity and adverse effects of chemical compounds. nih.gov By analyzing its chemical structure and comparing it to databases of compounds with known toxicological profiles, these models could help anticipate and mitigate potential safety concerns in any future development of Mozenavir, a crucial step given the initial safety questions that arose during its development. washingtonpost.com

Exploration of New Therapeutic Areas and Biological Targets for Mozenavir

While initially designed as an HIV-1 protease inhibitor, the unique structure of Mozenavir makes it a candidate for activity against other pathogens and in different therapeutic areas. nih.govmdpi.com

Antiviral Drug Repurposing (SARS-CoV-2): The most significant emerging therapeutic area for Mozenavir is in the treatment of COVID-19. Several computational studies have highlighted its potential to inhibit key SARS-CoV-2 enzymes. tandfonline.comxjtu.edu.cn In silico screening has shown that Mozenavir could bind effectively to the main protease (Mpro/3CLpro) and other viral proteins essential for replication. researchgate.netebi.ac.ukebi.ac.uk These findings suggest that Mozenavir could be repurposed as a multi-target antiviral agent against SARS-CoV-2, warranting further in vitro and clinical investigation. researchgate.netxjtu.edu.cn

Other Viral Proteases: The mechanism of inhibiting viral proteases is a strategy employed against numerous viruses. ntnu.no The core cyclic urea (B33335) scaffold of Mozenavir could be effective against proteases from other viral families. mdpi.com Future research could involve screening Mozenavir against a panel of viral proteases, such as those from Hepatitis C virus (HCV) or other coronaviruses, to identify new antiviral applications.

Non-infectious Diseases: Some protease inhibitors have shown activity in non-infectious diseases, including cancer. Future exploratory studies could investigate if Mozenavir exhibits any off-target effects on human proteases implicated in diseases like cancer or inflammatory disorders, potentially opening up entirely new therapeutic possibilities.

Development of Advanced Drug Delivery Systems for Mozenavir

The efficacy of a therapeutic agent is often dependent on its delivery to the target site in the body. Advanced drug delivery systems (DDS) offer a promising avenue to enhance the pharmacological properties of Mozenavir. researchgate.net

Nanoparticle-Based Delivery: Encapsulating Mozenavir within nanoparticles, such as liposomes, polymeric nanoparticles, or carbon quantum dots (CQDs), could offer several advantages. researchgate.netnih.gov These systems can improve drug solubility, enhance stability, control the release profile, and potentially target specific tissues or cells. researchgate.netnih.gov For an antiviral agent, targeted delivery to viral reservoirs could increase efficacy while minimizing systemic side effects.

Sustained-Release Formulations: The development of sustained-release formulations could improve patient adherence by reducing dosing frequency, a significant factor in managing chronic viral infections. google.com Patent literature discusses the general development of such formulations for antiviral compounds, a strategy that could be applied to Mozenavir to maintain therapeutic drug concentrations over an extended period. google.com

Targeted Therapies: Functionalizing drug delivery systems with ligands that bind to specific cell surface receptors (e.g., on virus-infected cells) could achieve targeted drug delivery. researchgate.net This approach would concentrate Mozenavir at the site of infection, enhancing its therapeutic index and reducing exposure to healthy tissues.

Integration of Omics Technologies in Mozenavir Mechanistic Studies

Omics technologies—genomics, proteomics, and metabolomics—provide a holistic view of the biological interactions of a drug and are critical for understanding its full mechanistic profile.

Pharmacogenomics: Studying how genetic variations in viral or host genes affect drug response can help elucidate the mechanisms of action and resistance. Early HIV research on Mozenavir identified specific viral mutations associated with reduced susceptibility. aidsmap.com Future genomic studies could build on this to create a comprehensive resistance profile, which is crucial for any antiviral drug's clinical utility.

Proteomics: Proteomic analyses can identify the full spectrum of protein interactions for Mozenavir within a cell. This can confirm its on-target activity and, importantly, uncover potential off-target interactions that might lead to unexpected therapeutic effects or toxicity. nih.gov

Metabolomics: By analyzing the metabolic changes in cells or organisms upon exposure to Mozenavir, researchers can gain insights into its downstream effects on cellular pathways. researcher.liferesearchgate.net This can help to understand the broader biological impact of the drug beyond direct enzyme inhibition and may reveal biomarkers for drug efficacy or toxicity.

International Collaborative Research Frameworks for Mozenavir Advancement

The advancement of a research compound from the lab to the clinic is a complex and resource-intensive process that often benefits from international cooperation.

Global Research Networks: The history of Mozenavir's development already involves multinational pharmaceutical companies and research conducted across different continents. washingtonpost.comsyninnova.comhivbuch.de Future research, particularly for a repurposed drug targeting a global pandemic like COVID-19, would necessitate forming international consortia. These collaborations can pool financial resources, share data and expertise, and accelerate research progress.

Access to Diverse Patient Populations: Clinical trials for a globally relevant disease require testing in diverse patient populations to ensure efficacy and safety across different genetic backgrounds and environments. International collaborations are essential for conducting such comprehensive and inclusive clinical studies. washingtonpost.com The initial trials for Mozenavir were conducted in Western Europe and Russia, demonstrating the feasibility of such an approach. washingtonpost.comaidsmap.com

Leveraging Global Expertise: Different research centers around the world have unique strengths, from computational drug design in one to advanced clinical trial infrastructure in another. syninnova.com A collaborative framework would allow for the leveraging of these specialized skills, creating a more efficient and robust research and development pipeline for Mozenavir.

Ethical Considerations and Societal Impact of Mozenavir Research Development

Any future research and development of Mozenavir must be conducted within a strong ethical framework, addressing past issues and considering future societal impact.

Clinical Trial Ethics: The original development of Mozenavir involved moving clinical trials overseas after the U.S. FDA placed a hold on them due to safety concerns identified in animal studies. washingtonpost.comaidsmap.com This historical context underscores the critical importance of transparency and ethical oversight in all future clinical research. Ensuring that participants in any country have full informed consent, understanding all potential risks, and that trials are not moved to regions with less stringent regulations simply to avoid oversight, is paramount. washingtonpost.comscribd.com

Drug Repurposing Ethics: When repurposing a drug for a new indication, especially for a public health crisis, ethical questions around intellectual property, pricing, and equitable access become critical. Should Mozenavir prove effective against a disease like COVID-19, frameworks must be in place to ensure it can be made available affordably and equitably on a global scale. univ-pau.fr

Societal Impact: The potential societal benefit of a new, effective antiviral agent is immense. Responsible development includes engaging with public health organizations, patient advocacy groups, and policymakers to ensure that the research aligns with public health needs and that the eventual product, if successful, can be integrated effectively into healthcare systems. scribd.com

Q & A

Q. What computational strategies are used to predict Mozenavir's binding affinity to viral targets like SARS-CoV-2 spike protein or TMPRSS2?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with ACE2 or TMPRSS2. Key residues (e.g., PHE A:396 in ACE2, TYR C:504 in TMPRSS2) are analyzed for hydrogen bonding, π-π stacking, and hydrophobic interactions. Binding free energy calculations (MM-PBSA) validate stability .

Q. How are Mozenavir's physicochemical properties characterized for preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) determines purity, while nuclear magnetic resonance (NMR) and mass spectrometry confirm molecular structure. Solubility and logP are assessed via shake-flask methods. Stability under physiological conditions (pH 7.4, 37°C) is monitored over 72 hours .

Advanced Research Questions

Q. How can researchers resolve stereochemical uncertainties in Mozenavir's structure to improve target specificity?

  • Methodological Answer : Chiral separation techniques (e.g., chiral HPLC) isolate enantiomers. X-ray crystallography of Mozenavir bound to HIV protease or ACE2 identifies stereospecific interactions (e.g., hydrogen bonding with ASP A:189). Comparative activity assays of enantiomers quantify potency differences .

Q. What experimental approaches address contradictions between in silico predictions and in vitro efficacy data for Mozenavir?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to validate docking predictions. Cell-based antiviral assays (e.g., plaque reduction neutralization tests) measure IC50 values. Discrepancies are analyzed by adjusting force field parameters in simulations or testing protease mutants (e.g., D30N in HIV protease) .

Q. How can researchers design studies to evaluate Mozenavir's multi-target efficacy against HIV and SARS-CoV-2?

  • Methodological Answer : Dual-target inhibition is assessed via parallel enzymatic assays (HIV protease and TMPRSS2). Synergistic effects with repurposed drugs (e.g., umifenovir) are tested using Chou-Talalay combination indices. Transcriptomic profiling (RNA-seq) identifies shared antiviral pathways modulated by Mozenavir .

Q. What strategies ensure reproducibility in molecular docking studies of Mozenavir across different research groups?

  • Methodological Answer : Standardize docking parameters (grid size, exhaustiveness) and use publicly available protein structures (PDB: 7MEQ for TMPRSS2). Cross-validate results with independent software (e.g., Schrödinger Glide). Report RMSD values for ligand poses and share raw trajectory files in repositories like Zenodo .

Q. How can researchers optimize Mozenavir's pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Pro-drug derivatization (e.g., esterification) enhances oral bioavailability. Microsomal stability assays (human liver microsomes) identify metabolic hotspots. Pharmacokinetic modeling (GastroPlus) predicts absorption and half-life adjustments based on logD and plasma protein binding .

Q. What criteria are used to select in vitro models for evaluating Mozenavir's antiviral activity?

  • Methodological Answer : Cell lines expressing high levels of target proteins (e.g., HEK293T-ACE2 for SARS-CoV-2) are prioritized. Primary human lymphocytes (for HIV) or Calu-3 cells (for respiratory viruses) ensure physiological relevance. Controls include protease-deficient mutants and cytotoxicity assays (MTT) .

Q. How do researchers extrapolate Mozenavir's preclinical data to design clinical trials?

  • Methodological Answer : Dose scaling from animal models (e.g., human equivalent dose calculations) uses allometric scaling. Safety margins are derived from NOAEL (no observed adverse effect level) in rodents. Pharmacodynamic markers (e.g., viral load reduction in primates) guide phase I dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.